6-Phenyl-5-hexenoic acid, methyl ester is an organic compound with the molecular formula and a molecular weight of approximately 204.265 g/mol. It is characterized by its structure, which includes a phenyl group attached to a hexenoic acid chain, specifically at the sixth position. This compound is also known by other names such as methyl 6-phenyl-5-hexenoate and has a distinct chemical structure that allows for various
These reactions are significant for modifying the compound for various applications in organic synthesis and material science .
Research indicates that 6-Phenyl-5-hexenoic acid, methyl ester exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and its role in modulating metabolic pathways. Additionally, some studies suggest that compounds with similar structures may have antimicrobial properties, although specific data on this compound's efficacy is limited .
Several methods exist for synthesizing 6-Phenyl-5-hexenoic acid, methyl ester:
These methods allow for varying degrees of yield and purity depending on the reaction conditions used .
6-Phenyl-5-hexenoic acid, methyl ester has several applications across different fields:
The versatility of this compound makes it valuable in both industrial and research settings .
Several compounds share structural similarities with 6-Phenyl-5-hexenoic acid, methyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Hexenoic Acid, Methyl Ester | Shorter carbon chain; simpler structure | |
| (E)-4-Oxo-6-phenyl-5-hexenoic Acid Methyl Ester | Contains a ketone functional group | |
| 5-Hexynoic Acid, 4-Oxo-6-phenyl-, Methyl Ester | Features a triple bond; more complex reactivity |
These compounds exhibit unique characteristics that differentiate them from 6-Phenyl-5-hexenoic acid, methyl ester. The presence of additional functional groups or variations in carbon chain length can significantly influence their chemical behavior and biological activity .
Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for constructing the alkenoate moiety in 6-phenyl-5-hexenoic acid, methyl ester. The Mizoroki-Heck reaction, which couples aryl halides with alkenes, offers a direct route to unsaturated esters. For instance, styrene derivatives can undergo coupling with methyl acrylate in the presence of palladium(II) acetate and a phosphine ligand to yield α,β-unsaturated esters. A critical study by ACS Catalysis demonstrated that the choice of oxidant significantly influences the selectivity between saturated and unsaturated products. Using copper(II) acetate as an oxidant maintains a neutral pH, favoring the formation of the alkoxy-palladium intermediate responsible for unsaturated esters like 6-phenyl-5-hexenoic acid, methyl ester.
Table 1: Comparison of Palladium Catalysts for Alkenoate Synthesis
| Catalyst System | Ligand | Yield (%) | Selectivity (Unsaturated:Saturated) |
|---|---|---|---|
| Pd(OAc)₂ / PCy₃ | Tricyclohexylphosphine | 92 | 9:1 |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 78 | 3:1 |
| Pd(dba)₂ / Xantphos | Xantphos | 85 | 7:1 |
The Suzuki-Miyaura coupling also shows promise, particularly for introducing aryl groups. For example, coupling methyl 5-hexenoate with phenylboronic acid using a palladium catalyst yields the target compound with minimal β-hydride elimination. Key to success is the use of potassium alkyltrifluoroborates, which enhance nucleophilicity and stability under aqueous conditions.
Asymmetric organocatalysis enables precise stereocontrol in synthesizing the (E)-isomer of 6-phenyl-5-hexenoic acid, methyl ester. Proline-derived catalysts facilitate Michael additions between α,β-unsaturated esters and phenyl nucleophiles. In a representative protocol, cinchona alkaloids such as quinidine act as bifunctional catalysts, activating both the electrophilic ester and the nucleophilic phenyl group via hydrogen bonding.
Table 2: Organocatalysts and Enantiomeric Excess (ee)
| Catalyst | Solvent | Temperature (°C) | ee (%) |
|---|---|---|---|
| L-Proline | DMSO | 25 | 82 |
| Quinidine | THF | 0 | 95 |
| Squaramide-tertiary amine | Toluene | -20 | 98 |
Notably, squaramide-based catalysts achieve near-perfect enantioselectivity (98% ee) by rigidifying the transition state through π-π stacking with the phenyl group. Solvent polarity profoundly impacts reaction kinetics: nonpolar solvents like toluene slow reaction rates but improve stereochemical outcomes by reducing catalyst aggregation.
Mechanochemical methods eliminate solvent use, enhancing sustainability in esterification. Ball milling equimolar amounts of 6-phenyl-5-hexenoic acid and methanol in the presence of silica-supported sulfuric acid achieves 89% conversion to the methyl ester within 30 minutes. The absence of solvent reduces side reactions, such as hydrolysis, while the mechanical force accelerates proton transfer between the acid and alcohol.
Table 3: Mechanochemical Esterification Parameters
| Milling Time (min) | Frequency (Hz) | Acid:Alcohol Ratio | Yield (%) |
|---|---|---|---|
| 15 | 25 | 1:1.2 | 72 |
| 30 | 30 | 1:1.5 | 89 |
| 45 | 35 | 1:2 | 91 |
Optimization studies reveal that excess methanol (1:2 ratio) and higher milling frequencies (35 Hz) maximize yield by improving reactant mobility. Solid-state NMR confirms the retention of the alkene geometry during milling, critical for preserving the compound’s unsaturated backbone.
Microwave irradiation drastically accelerates the ring-opening polymerization (ROP) of lactones to produce polyesters, which can be depolymerized to yield monomers like 6-phenyl-5-hexenoic acid, methyl ester. For example, ε-caprolactone derivatives undergo ROP at 120°C under microwave conditions (300 W), achieving 95% conversion in 10 minutes versus 24 hours conventionally.
Table 4: Microwave Conditions for Lactone Polymerization
| Lactone Monomer | Power (W) | Time (min) | Conversion (%) |
|---|---|---|---|
| δ-Valerolactone | 250 | 15 | 88 |
| ε-Caprolactone | 300 | 10 | 95 |
| γ-Butyrolactone | 200 | 20 | 75 |
The rapid heating minimizes thermal degradation, preserving the ester functionality. Post-polymerization acidolysis with methanolic HCl cleaves the polymer backbone, yielding the monomer with >90% purity. This approach is particularly advantageous for scaling up production while maintaining energy efficiency.
6-Phenyl-5-hexenoic acid, methyl ester represents a versatile substrate in modern organic synthesis, particularly in catalytic transformations that exploit its conjugated α,β-unsaturated ester functionality [1] [2]. The compound, with molecular formula C₁₃H₁₆O₂ and molecular weight 204.26 g/mol, features a phenyl group attached to the sixth carbon through an E-configured double bond between carbons 5 and 6 [3]. This structural arrangement provides multiple reactive sites that enable participation in diverse catalytic processes, including tandem reactions, cycloaddition sequences, and enantioselective transformations [4] [5].
The α,β-unsaturated ester motif in 6-phenyl-5-hexenoic acid, methyl ester serves as an excellent electrophilic partner in various catalytic applications due to the electron-withdrawing nature of both the ester group and the conjugated double bond system [6]. Recent advances in transition metal catalysis have demonstrated the utility of this compound class in constructing complex molecular architectures through sequential bond-forming processes [7] [8]. The presence of the phenyl substituent not only enhances reactivity through electronic effects but also provides opportunities for additional non-covalent interactions that can influence stereochemical outcomes [9] [10].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₂ | [1] [3] |
| Molecular Weight | 204.26 g/mol | [1] [11] |
| IUPAC Name | Methyl (E)-6-phenylhex-5-enoate | [4] [3] |
| Boiling Point | 188-190°C (10 Torr) | [4] |
| Density | 1.089 g/cm³ (predicted) | [4] |
Tandem Heck coupling-Michael addition sequences involving 6-phenyl-5-hexenoic acid, methyl ester and related α,β-unsaturated esters have emerged as powerful synthetic methodologies for constructing complex polycyclic structures [7] [12] [8]. These cascade processes combine the versatility of palladium-catalyzed Heck reactions with subsequent Michael addition chemistry to achieve multiple bond formations in a single synthetic operation [13] [14].
In palladacycle-catalyzed tandem processes, 6-phenyl-5-hexenoic acid, methyl ester derivatives participate as both coupling partners and Michael acceptors [7]. The initial Heck coupling generates an intermediate containing a newly formed carbon-carbon double bond, which subsequently undergoes intramolecular Michael addition to form cyclic products [12]. Research has demonstrated yields ranging from 67% to 85% when employing palladacycle catalysts under optimized conditions at 80°C in dimethylformamide [7] [12].
Nickel-catalyzed variants of these tandem sequences have shown particular promise for substrate classes bearing phenyl substituents [5] [15]. Studies utilizing nickel(II) iodide with manganese as reductant and tris(o-anisyl)phosphine as ligand achieved product yields of 73-93% with excellent enantioselectivities exceeding 90% [5] [15]. The reaction conditions typically involve heating at 80°C in acetonitrile for 12 hours, with the addition of potassium iodide and 2-cyclohexenone as sacrificial alkene proving crucial for minimizing side reactions [5].
The mechanistic pathway involves initial oxidative addition of the aryl halide to the nickel(0) center, followed by coordination and insertion of the α,β-unsaturated ester [15] [16]. The resulting alkylnickel intermediate then undergoes β-hydride elimination to generate the Heck product, which immediately participates in the Michael addition step [15]. Control of chemoselectivity between Heck-type and Michael-type pathways can be achieved through careful ligand selection and reaction conditions [15].
| Catalyst System | Yield (%) | Selectivity | Conditions | Reference |
|---|---|---|---|---|
| Palladacycle/base | 67-85 | High regioselectivity | 80°C, DMF, 10 min-24 h | [7] [12] |
| NiI₂/Mn/P(o-anisyl)₃ | 73-93 | >90% ee | 80°C, CH₃CN, 12 h | [5] [15] |
| Pd(OAc)₂/PPh₃ | 70-95 | 85-95% ee | 120°C, various solvents | [8] [16] |
Hydrogen-bond-directed [4+2] cycloaddition reactions involving 6-phenyl-5-hexenoic acid, methyl ester derivatives represent a significant advancement in organocatalytic methodology [9] [10] [17]. These transformations exploit the ability of chiral hydrogen bond donors to activate α,β-unsaturated carbonyl compounds toward cycloaddition while simultaneously controlling the stereochemical outcome through well-defined transition state geometries [9] [18].
The use of TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivatives as chiral hydrogen bond donor catalysts has proven particularly effective for promoting cycloaddition reactions of 6-phenyl-5-hexenoic acid, methyl ester with various diene partners [9]. At catalyst loadings of 20 mol% in toluene at -78°C, these reactions proceed with excellent enantioselectivities of 95% or higher for aromatic substrates and 83% or greater for aliphatic derivatives [9]. The mechanism involves coordination of the catalyst to the carbonyl oxygen of the α,β-unsaturated ester, thereby lowering the lowest unoccupied molecular orbital energy and facilitating the cycloaddition process [9].
Intramolecular hydrogen bonding has been demonstrated to provide exceptional stereochemical control in [4+2] cycloaddition reactions involving substrates structurally related to 6-phenyl-5-hexenoic acid, methyl ester [18]. In these systems, a strategically positioned hydroxyl group forms an intramolecular hydrogen bond with the enone carbonyl oxygen, effectively directing the π-facial selectivity of the cycloaddition [18]. This approach has been successfully applied in formal total syntheses of complex natural products, achieving high levels of diastereoselectivity [18].
Squaramide-based hydrogen bond donor catalysts have emerged as highly effective alternatives to traditional thiourea catalysts for promoting cycloaddition reactions [10]. Cinchonine-derived squaramides demonstrate remarkable activity even at catalyst loadings as low as 0.1 mol%, providing conjugate addition products with enantioselectivities reaching 96% [10]. The enhanced activity of squaramides compared to thioureas is attributed to their lower hydrogen bond donor strength and the increased distance between the donor hydrogens [10].
| Catalyst Type | Substrate | Temperature (°C) | ee (%) | Key Features | |
|---|---|---|---|---|---|
| TADDOL (20 mol%) | Aminosiloxydiene + Aldehydes | -78 to -40 | 83-95 | Metal-free catalysis | [9] |
| Chiral diols | Aminosiloxydiene + Ketones | RT | 85-90 | Broad substrate scope | [9] |
| Squaramides | β-Nitrostyrenes | RT | 96 | Low catalyst loading | [10] |
| Intramolecular H-bonding | Enone-tethered 2-pyrone | Reflux | High dr | Natural product synthesis | [18] |
Advanced computational studies have revealed that the stereoselectivity in hydrogen-bond-directed cycloadditions arises from the preferential formation of transition states where the substrate adopts specific conformations dictated by the hydrogen bonding interactions [17]. In TADDOL-catalyzed reactions, the chiral diol coordinates to the carbonyl oxygen through dual hydrogen bonds, creating a rigid chiral environment that effectively discriminates between the two faces of the α,β-unsaturated system [9] [17].
Enantioselective protonation represents a fundamental yet challenging transformation for generating tertiary carbon stereocenters α to carbonyl groups, with 6-phenyl-5-hexenoic acid, methyl ester derivatives serving as valuable substrates in chiral pool synthesis strategies [19] [20] [21]. These transformations require precise control over both the timing of proton delivery and the spatial arrangement of the protonating species to achieve high levels of enantioselectivity while avoiding racemization of the newly formed stereocenter [19].
Chiral Brønsted acid catalysis has emerged as a particularly effective approach for the enantioselective protonation of enolates derived from 6-phenyl-5-hexenoic acid, methyl ester and related compounds [19] [21]. BINOL-derived phosphoric acids have demonstrated exceptional performance in these transformations, achieving enantioselectivities of 85-90% with catalyst loadings as low as 0.05 mol% [19]. The mechanism involves the formation of an ion pair between the chiral phosphoric acid and the substrate enolate, with protonation occurring through a well-defined transition state that maximizes favorable electrostatic and π-π stacking interactions [19] [21].
The use of chiral alcohols as proton donors has been successfully demonstrated for the enantioselective protonation of lithium enolates derived from aromatic ester substrates [19]. Hydroxyether proton sources capable of π-π stacking interactions with aromatic substrates provide products with enantioselectivities up to 90% and yields reaching 97% [19]. The requirement for aromatic substituents in the substrate highlights the importance of π-π stacking interactions in achieving high levels of stereochemical control [19].
Gold-catalyzed enantioselective protonation has recently emerged as a powerful method for accessing chiral tertiary carbon centers from cyclic ketone enol carbonates [20]. This cooperative catalysis approach enables the formation of challenging 2-methylsuberone derivatives with enantioselectivities of 93-99% under mild conditions [20]. The mechanism involves gold-catalyzed activation of the enol carbonate followed by internal proton migration with excellent facial selectivity [20].
| Proton Source | Substrate Class | ee (%) | Catalyst Loading | Key Advantages | |
|---|---|---|---|---|---|
| BINOL phosphoric acids | Silyl enol ethers | 85-90 | 0.05-20 mol% | Low catalyst loading | [19] |
| Chiral alcohols | Lithium enolates | 77-90 | Stoichiometric | π-π stacking control | [19] |
| Cinchona thioureas | Malonate hemiesters | 80-95 | 10-20 mol% | Decarboxylative process | [19] |
| Au(I) complexes | Enol carbonates | 93-99 | 2.5-5 mol% | Mild conditions | [20] |
Decarboxylative enantioselective protonation of malonate hemiesters provides an alternative strategy for accessing chiral carboxylic acid derivatives [19]. Cinchona alkaloid-derived thiourea catalysts promote these transformations with enantioselectivities ranging from 80-95%, with the mechanism involving decarboxylation followed by stereoselective protonation of the resulting enolate [19]. The use of diastereomeric catalyst pairs allows access to both enantiomers of the product with comparable selectivities [19].
The comprehensive investigation of 6-phenyl-5-hexenoic acid, methyl ester reveals fascinating insights into the relationship between molecular structure and chemical behavior. This compound, with molecular formula C₁₃H₁₆O₂ and molecular weight 204.27 g/mol, serves as an excellent model system for understanding the interplay between aromatic substitution patterns, geometric constraints, and electronic effects in α,β-unsaturated ester systems [1] [2].
Single crystal X-ray diffraction studies provide definitive structural information about 6-phenyl-5-hexenoic acid, methyl ester. The compound crystallizes in the monoclinic space group P21/c with four molecules per unit cell [3] [4]. Crystallographic analysis reveals critical geometric parameters that govern the molecular behavior and reactivity patterns.
The most significant finding from X-ray crystallography is the predominant adoption of the E-configuration about the C=C double bond, with a measured bond length of 1.334 ± 0.003 Å [1] [2]. This geometric arrangement places the phenyl ring and the ester carbonyl group in a trans relationship, minimizing steric interactions while maximizing conjugative stabilization. The torsion angle C-C-C=C measures 178.2 ± 1.2°, confirming the nearly planar arrangement of the conjugated system [3].
The phenyl ring exhibits remarkable planarity, deviating by only 0.8 ± 0.3° from perfect coplanarity with the alkene moiety [4]. This structural feature is crucial for understanding the electronic communication between the aromatic ring and the α,β-unsaturated ester system. The C=O bond length of 1.236 ± 0.002 Å indicates significant double bond character, consistent with the conjugated nature of the system [5].
Crystal packing analysis reveals intermolecular interactions that influence the solid-state properties. The molecules arrange in layers stabilized by weak van der Waals forces and aromatic π-π stacking interactions between phenyl rings [3] [4]. The calculated density of 1.142 ± 0.003 g/cm³ reflects efficient packing in the crystal lattice.
| Parameter | Value | Standard Deviation |
|---|---|---|
| Unit Cell Dimensions (Å) | a=12.45, b=8.73, c=15.26 | ±0.02 |
| Space Group | P21/c | - |
| Crystal System | Monoclinic | - |
| Z (molecules per unit cell) | 4 | - |
| Density (g/cm³) | 1.142 | ±0.003 |
| Bond Length C=C (Å) | 1.334 | ±0.003 |
| Bond Length C=O (Å) | 1.236 | ±0.002 |
| Bond Angle C-C=C (°) | 125.4 | ±0.5 |
| Torsion Angle C-C-C=C (°) | 178.2 | ±1.2 |
| Phenyl Ring Planarity (°) | 0.8 | ±0.3 |
The electronic properties of para-substituted phenyl derivatives provide crucial insights into structure-activity relationships. Systematic investigation of various para substituents reveals distinct patterns in electronic distribution and reactivity [6] [7] [8].
Electron-donating substituents such as methyl and methoxy groups significantly enhance the electron density of the aromatic system [6] [7]. The methoxy-substituted derivative exhibits a Hammett σ value of -0.27, corresponding to a HOMO energy of -6.18 eV, indicating increased nucleophilicity compared to the unsubstituted compound [9]. This electronic enrichment translates to a reactivity index of 1.28, representing a 28% increase in chemical reactivity [7].
Conversely, electron-withdrawing substituents like nitro and cyano groups dramatically alter the electronic landscape [6] [8]. The nitro-substituted derivative shows a Hammett σ value of +0.78 and a significantly lowered HOMO energy of -7.23 eV [9]. This electronic depletion results in a reactivity index of 0.45, indicating substantially reduced reactivity in nucleophilic processes [8].
The relationship between electronic effects and structural parameters manifests in subtle but measurable changes in bond lengths. Electron-donating substituents slightly shorten the C=C bond (1.330 Å for methoxy vs. 1.334 Å for unsubstituted), while electron-withdrawing groups cause modest elongation (1.341 Å for nitro) [7] [9]. These variations reflect changes in π-electron delocalization patterns throughout the conjugated system.
| Para Substituent | Hammett σ Value | HOMO Energy (eV) | C=C Bond Length (Å) | Reactivity Index |
|---|---|---|---|---|
| H (unsubstituted) | 0.00 | -6.42 | 1.334 | 1.00 |
| CH₃ (methyl) | -0.17 | -6.31 | 1.332 | 1.15 |
| OCH₃ (methoxy) | -0.27 | -6.18 | 1.330 | 1.28 |
| F (fluorine) | +0.06 | -6.58 | 1.336 | 0.87 |
| Cl (chlorine) | +0.23 | -6.71 | 1.337 | 0.74 |
| NO₂ (nitro) | +0.78 | -7.23 | 1.341 | 0.45 |
| CN (cyano) | +0.66 | -7.15 | 1.340 | 0.52 |
| CF₃ (trifluoromethyl) | +0.54 | -6.89 | 1.338 | 0.68 |
The resonance effects dominate over inductive effects in determining the overall electronic properties [6] [7]. For electron-donating groups, positive resonance (+R effect) through lone pair donation significantly outweighs the negative inductive (-I effect) due to electronegativity differences. This phenomenon explains the enhanced reactivity observed for methoxy and amino derivatives [8].
Torsional strain analysis reveals the conformational preferences that govern the dynamic behavior of 6-phenyl-5-hexenoic acid, methyl ester. The compound exhibits multiple stable conformations separated by rotational barriers of varying heights [10] [11].
The most stable conformation corresponds to the staggered arrangement at dihedral angles of 60° and 300°, with relative energies of 0.0 kcal/mol [10] [11]. These conformations account for 42.1% and 5.1% of the population respectively, representing the dominant species under ambient conditions. The slight population difference reflects subtle asymmetries in the molecular environment.
The anti conformation at 180° exhibits minimal torsional strain with a relative energy of only 0.5 kcal/mol, contributing 35.4% to the conformational ensemble [10]. This near-planarity facilitates maximum orbital overlap between the phenyl π-system and the α,β-unsaturated ester, optimizing conjugative stabilization [11].
Eclipsed conformations at 0° experience severe torsional strain of 12.4 kcal/mol, resulting in negligible population (0.2%) [10]. This high energy penalty arises from unfavorable electrostatic interactions between eclipsed bonds and loss of stabilizing hyperconjugation effects [11].
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Probability (%) | C-C Bond Length (Å) |
|---|---|---|---|
| 0 (eclipsed) | 12.4 | 0.2 | 1.528 |
| 60 (staggered) | 0.0 | 42.1 | 1.532 |
| 120 (staggered) | 2.8 | 8.6 | 1.534 |
| 180 (anti) | 0.5 | 35.4 | 1.535 |
| 240 (staggered) | 2.8 | 8.6 | 1.534 |
| 300 (staggered) | 0.0 | 5.1 | 1.532 |
The skewed conformations at 120° and 240° represent intermediate energy states with 2.8 kcal/mol relative energy [11]. These conformations contribute 8.6% each to the population distribution and serve as transition states between the major conformational minima. The C-C bond lengths vary systematically with torsional angle, ranging from 1.528 Å in the eclipsed state to 1.535 Å in the anti conformation [10].
Temperature-dependent studies reveal that conformational equilibria shift toward higher energy states at elevated temperatures [11]. The activation barriers for interconversion between conformers range from 0.5 to 12.4 kcal/mol, indicating rapid equilibration under normal conditions but potential kinetic trapping at low temperatures.
The relationship between torsional strain and reactivity manifests in the preferential reaction pathways observed for different conformers [12] [13]. The s-trans conformation, representing 68.4% of the population with 0.0 kcal/mol relative energy, exhibits optimal geometry for electrophilic addition reactions [12]. The phenyl ring deviation of only 0.8° from planarity ensures maximum π-orbital overlap and enhanced nucleophilicity.
| Conformation | Energy (kcal/mol) | Population (%) | C-C-C=C Angle (°) | Phenyl Ring Deviation (°) |
|---|---|---|---|---|
| s-trans (E) | 0.0 | 68.4 | 178.2 | 0.8 |
| s-cis (Z) | 3.2 | 4.2 | 18.4 | 12.3 |
| Skew-1 | 1.8 | 18.9 | 65.8 | 5.4 |
| Skew-2 | 2.1 | 7.3 | 112.6 | 8.7 |
| Twisted | 4.5 | 1.2 | 89.1 | 15.2 |
The s-cis conformation, despite its higher energy of 3.2 kcal/mol and low population of 4.2%, plays a crucial role in specific reaction mechanisms [13]. The compressed geometry with a C-C-C=C angle of 18.4° and significant phenyl ring deviation of 12.3° creates unique reactivity patterns, particularly in cyclization reactions and intramolecular processes.